

Morphinone IUPAC name and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

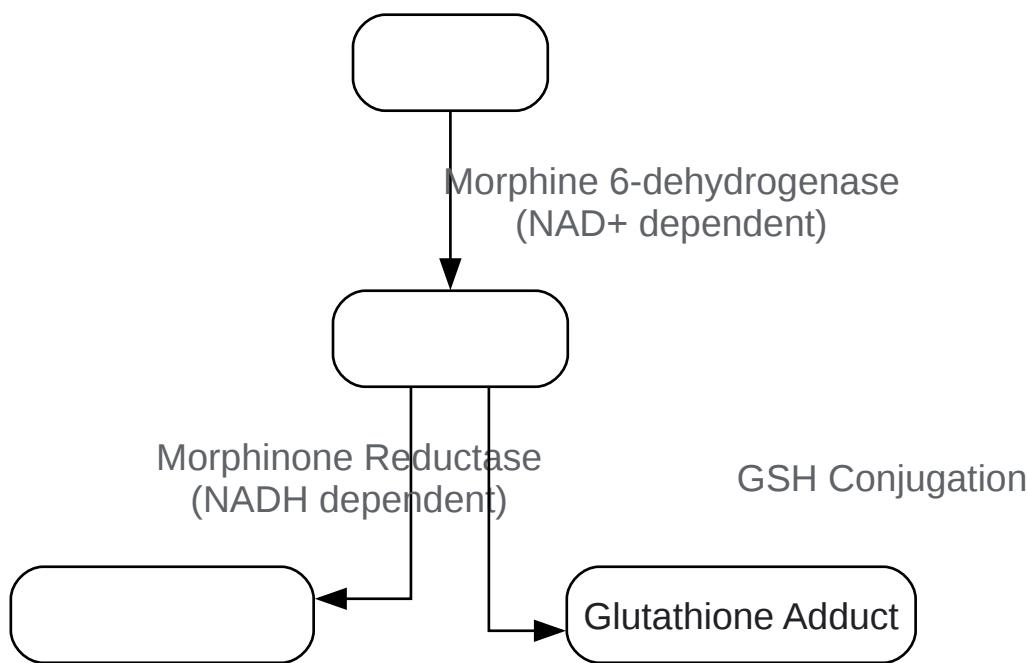
Compound Name: **Morphinone**

Cat. No.: **B1233378**

[Get Quote](#)

An In-Depth Technical Guide to **Morphinone**

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **morphinone**, a pivotal intermediate in opioid metabolism and synthesis. This document details its chemical identity, biological significance, and the experimental protocols for its study, presenting data in a clear, structured format.


Chemical and Physical Properties

Morphinone is an opioid and a morphinan alkaloid.^[1] It is the intermediate when morphine is converted to hydromorphone.^{[2][3]} Structurally, it can be described as the ketone of morphine.^{[2][3]}

Property	Value	Source
IUPAC Name	(5 α)-3-Hydroxy-17-methyl-7,8-didehydro-4,5-epoxy-morphinan-6-one	[2]
Alternative IUPAC Name	(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one	[1]
CAS Number	467-02-7	[1] [2] [4] [5]
Molecular Formula	C ₁₇ H ₁₇ NO ₃	[1] [2] [4]
Molar Mass	283.327 g·mol ⁻¹	[2]
Physical Description	Solid	[1]

Biological Synthesis and Metabolism

Morphinone is a toxic metabolite of morphine.[\[4\]](#) In humans and other mammals, morphine is metabolized in the liver to form **morphinone**.[\[6\]](#)[\[7\]](#)[\[8\]](#) This biotransformation is catalyzed by the enzyme morphine 6-dehydrogenase.[\[9\]](#) The process is dependent on NAD(P)+, with NAD+ being the preferred cofactor in most species.[\[6\]](#)[\[7\]](#)[\[8\]](#) **Morphinone** is a reactive electrophile that can bind to glutathione (GSH) and other tissue macromolecules, which can lead to GSH depletion and cellular damage.[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of morphine to **morphinone** and its subsequent conversion.

Biological Activity and Pharmacological Significance

While it is an active opioid agonist, **morphinone**'s analgesic potency is closer to that of codeine than morphine.^{[2][3]} Its primary significance lies in its role as a metabolic intermediate. It is the immediate precursor to the potent analgesic hydromorphone (Dilaudid), which is formed by the reduction of **morphinone**'s 7,8-double bond, a reaction catalyzed by **morphinone** reductase.^{[2][3][10]} Due to its status as a precursor to potent opioids, **morphinone** is a controlled substance in many countries, including the United States.^{[2][3][4]}

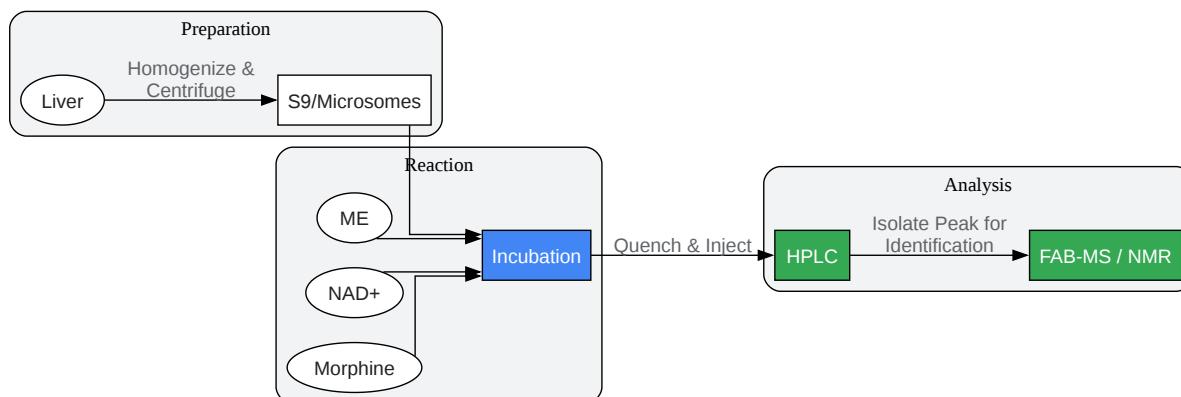
Experimental Protocols

In Vitro Formation of Morphinone from Morphine in Human Liver

This protocol is based on studies demonstrating the bioactivation of morphine in human liver microsomes.^{[6][7]}

Objective: To demonstrate and quantify the enzymatic conversion of morphine to **morphinone** in vitro.

Materials:

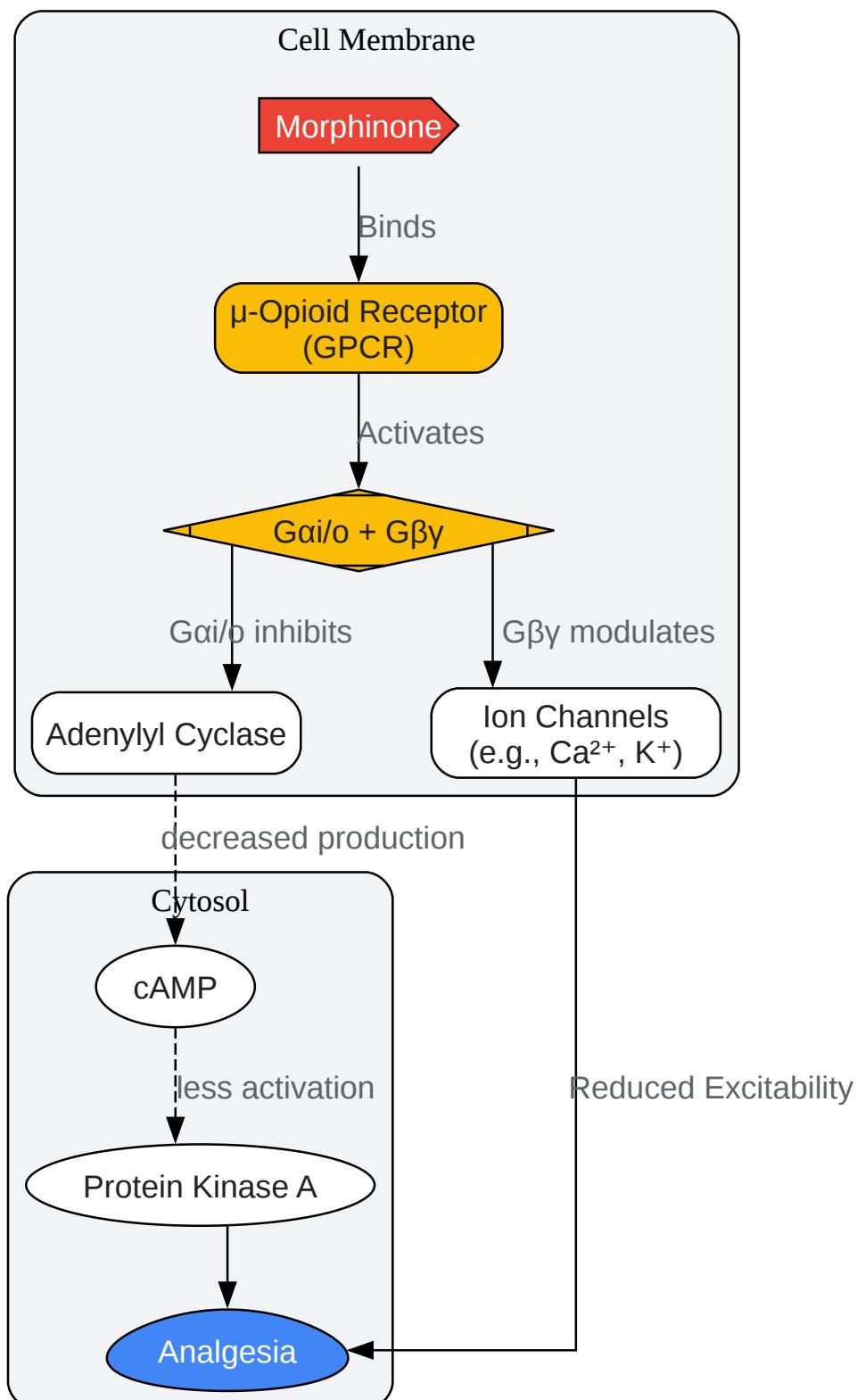

- Human liver tissue (source: approved tissue bank)
- 9000xg supernatant (S9 fraction) or microsomal fraction
- Morphine solution
- Nicotinamide adenine dinucleotide (NAD⁺)
- 2-mercaptoethanol (ME)
- Phosphate buffer (pH 7.4)
- HPLC system
- FAB-MS and NMR for product identification

Methodology:

- Tissue Preparation: Homogenize human liver tissue and centrifuge to prepare the 9000xg supernatant (S9) or microsomal fractions.
- Incubation: Incubate morphine with the liver S9 fraction or microsomes in the presence of NAD⁺ and 2-mercaptoethanol (ME) in a phosphate buffer (pH 7.4). The incubation is typically carried out at 37°C for a set period (e.g., 30 minutes).
- Reaction Quenching: Stop the reaction by adding a quenching solvent like ice-cold acetonitrile or by heat inactivation.
- Analysis:
 - HPLC: Analyze the reaction mixture using HPLC. **Morphinone** is highly reactive and readily forms an adduct with ME. Therefore, the analysis targets the stable **morphinone-ME adduct (MO-ME)**.

- Product Identification: Isolate the product corresponding to the MO-ME peak. Confirm its identity unambiguously using Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the results with a synthetically prepared MO-ME standard.[6][7]

Quantitative Data: The rate of **morphinone** formation can vary between liver samples, with reported rates ranging from 30 to 120 nmol per gram of liver per 30 minutes.[6][7]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro **morphinone** synthesis and detection.

Opioid Receptor Signaling Pathway

As a morphinan-derived opioid, **morphinone** is expected to exert its effects primarily through the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an agonist like morphine (and by extension, **morphinone**) initiates a signaling cascade that leads to analgesia.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morphinone | C17H17NO3 | CID 5459823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morphinone - Wikipedia [en.wikipedia.org]
- 3. Morphinone [chemeurope.com]
- 4. Morphinone | CymitQuimica [cymitquimica.com]
- 5. CAS 467-02-7: Morphinone | CymitQuimica [cymitquimica.com]
- 6. Bioactivation of morphine in human liver: isolation and identification of morphinone, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivation of Morphine in Human Liver: Isolation and Identification of Morphinone, a Toxic Metabolite [jstage.jst.go.jp]
- 8. In vivo and in vitro formation of morphinone from morphine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Production of morphinone as a metabolite of morphine and its physiological role] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological synthesis of the analgesic hydromorphone, an intermediate in the metabolism of morphine, by *Pseudomonas putida* M10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Morphinone IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1233378#morphinone-iupac-name-and-cas-number\]](https://www.benchchem.com/product/b1233378#morphinone-iupac-name-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com